molecular formula C16H15N3O2 B2360052 (E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 1164482-67-0

(E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B2360052
CAS No.: 1164482-67-0
M. Wt: 281.315
InChI Key: ORVCQTSBQQLBLZ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with three carbon atoms and two nitrogen atoms. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and agricultural chemistry .


Molecular Structure Analysis

The compound has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a pyrazolone ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Pyrazolones can undergo various chemical reactions, including cycloaddition, substitution, and oxidation reactions . The furan ring can also participate in Diels-Alder reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the furan ring might make the compound more lipophilic, which could affect its solubility and reactivity .

Scientific Research Applications

Fluorescent Chemosensor Development

One significant application of derivatives similar to (E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is in the development of fluorescent chemosensors. For instance, a study on 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP) explored its capabilities as a turn-on fluorescent chemosensor. This compound showed high selectivity and sensitivity for Al3+ ions, suggesting potential for similar compounds in detecting specific metal ions through fluorescence enhancement mechanisms (Asiri et al., 2018).

Coordination Chemistry and Material Science

Compounds like this compound have also found applications in coordination chemistry. A study described the synthesis of 7-coordinated compounds of lanthanides(III) chlorides with 4[(furan-2-ylmethylene)amino]-1,5-dimethyl-2-phenyl pyrazol-3-one (FDPPO) and other ligands. These complexes were characterized for their magneto-spectral and thermal properties, indicating the compound’s utility in creating materials with specific magnetic and thermal characteristics (Agarwal et al., 2004).

Antimicrobial Activity

Another area of application is in antimicrobial research. A study on chitosan Schiff bases incorporating heterocyclic moieties, similar in structure to this compound, demonstrated significant antimicrobial activity. The modified chitosan showed promising results against various gram-positive and gram-negative bacteria as well as fungi, highlighting the potential of such compounds in developing new antimicrobial agents (Hamed et al., 2020).

Liquid Crystal Research

The compound's derivatives have also been researched for their applications in liquid crystal technology. A study synthesized and investigated furfural derivatives for their mesomorphic and electrical properties. These compounds exhibited nematic mesophases and, in certain cases, smectic phases, indicating their potential in the development of new liquid crystal materials with specific optical and electrical properties (Al-Mutabagani et al., 2021).

Corrosion Inhibition

Compounds structurally related to this compound have been explored as corrosion inhibitors. Research on amino acid compounds with similar functionalities demonstrated effectiveness in inhibiting steel corrosion in acidic environments, indicating the potential of this compound derivatives in corrosion protection applications (Yadav et al., 2015).

Mechanism of Action

The biological activity of pyrazolones is often attributed to their ability to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins .

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. Pyrazolones can potentially cause allergic reactions .

Future Directions

Future research could focus on exploring the biological activities of this compound and developing more efficient synthesis methods .

Properties

IUPAC Name

4-(furan-2-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-12-15(17-11-14-9-6-10-21-14)16(20)19(18(12)2)13-7-4-3-5-8-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVCQTSBQQLBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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